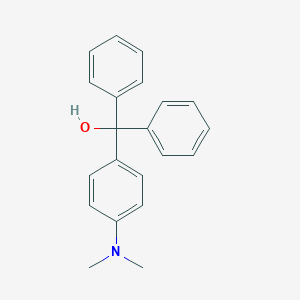
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-
Descripción general
Descripción
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-, also known as Dibenzylamine, is an organic compound with a chemical formula C21H23NO. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. Dibenzylamine is widely used in scientific research applications due to its unique properties, such as its ability to act as a ligand for metal ions and its potential as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of dibenzylamine is not well understood. However, it is believed to act as a ligand for metal ions, which can then form coordination complexes with other molecules, leading to various biological and chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-e has been shown to have various biochemical and physiological effects, including its potential as an antioxidant and anti-inflammatory agent. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dibenzylamine in lab experiments include its ability to act as a ligand for metal ions, its potential as a building block for the synthesis of various organic compounds, and its unique properties, such as its solubility in water and organic solvents. However, limitations include its potential toxicity and the need for proper handling and storage.
Direcciones Futuras
There are several future directions for the use of dibenzylamine in scientific research, including its potential as a catalyst for various chemical reactions, its use in the synthesis of new organic compounds with unique properties, and its potential as a therapeutic agent for various diseases, including cancer and inflammation.
In conclusion, dibenzylamine is a versatile organic compound that has been widely used in scientific research applications. Its unique properties, such as its ability to act as a ligand for metal ions and its potential as a building block for the synthesis of various organic compounds, make it a valuable tool for researchers in various fields. However, its potential toxicity and the need for proper handling and storage must be considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-e has been widely used in scientific research as a ligand for metal ions, such as copper, palladium, and platinum. It can also be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
1719-05-7 |
|---|---|
Nombre del producto |
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl- |
Fórmula molecular |
C21H21NO |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-13-19(14-16-20)21(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,23H,1-2H3 |
Clave InChI |
RINGMELOOTUDIA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
melting_point |
greater than 572 °F (NTP, 1992) |
Otros números CAS |
1719-05-7 |
Descripción física |
D&c orange 5 zirconium lake is an orange powder. (NTP, 1992) |
Solubilidad |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



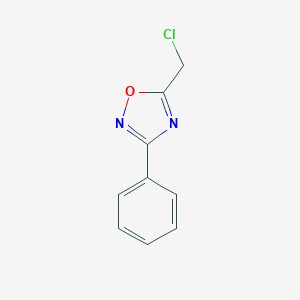
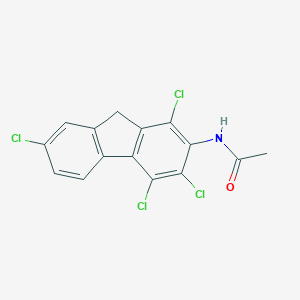
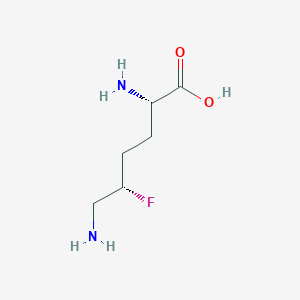
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
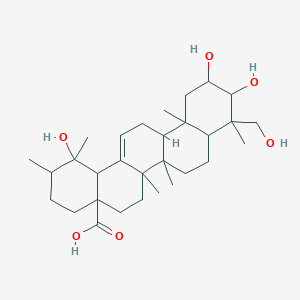
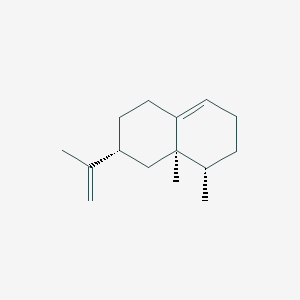

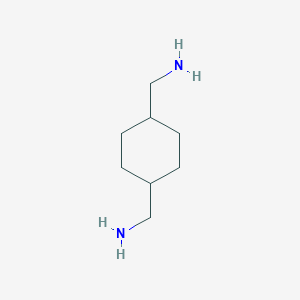
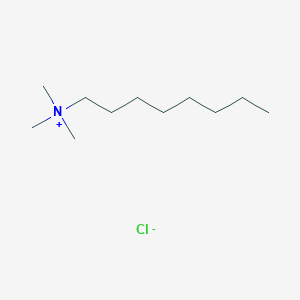

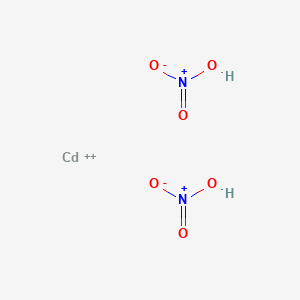
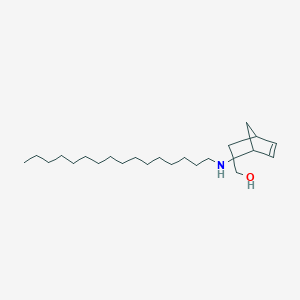
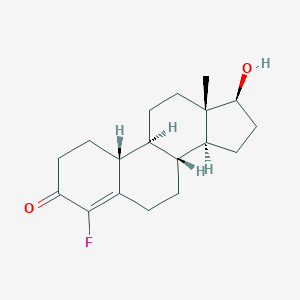
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)